1,4-Phenylenediacrylic Acid Diethyl Ester

説明

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester is a chemical compound with the molecular formula C18H16N2O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in many chemical processes .

準備方法

The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester typically involves the reaction of 2-propenoic acid with 1,4-phenylenebis. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of catalysts to increase the efficiency of the reaction and to achieve higher yields .

化学反応の分析

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

科学的研究の応用

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme reactions and metabolic pathwaysIn industry, it is used in the production of polymers and other materials .

作用機序

The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products. The specific pathways involved depend on the context in which the compound is used. For example, in drug development, it may interact with specific receptors or enzymes to produce a therapeutic effect .

類似化合物との比較

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester can be compared with other similar compounds such as 2-Propenoic acid, 3-phenyl-, pentyl ester and 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, dibutyl ester. These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester makes it particularly useful in certain industrial and scientific contexts .

生物活性

1,4-Phenylenediacrylic Acid Diethyl Ester (PDADEE), with the chemical formula C₁₆H₁₈O₄ and a molecular weight of 274.32 g/mol, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PDADEE exhibits multiple mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : PDADEE has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action is significant in conditions characterized by chronic inflammation.

- Anticancer Properties : Research indicates that PDADEE can inhibit the proliferation of various cancer cell lines, including colon cancer cells. Its mechanism involves inducing apoptosis and cell cycle arrest .

- Neuroprotective Effects : In vitro studies have demonstrated that PDADEE protects neuronal cells from glutamate-induced excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Biochemical Pathways

PDADEE interacts with several key biochemical pathways:

- AMPK Activation : The compound activates AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and metabolic regulation. This activation leads to increased glucose uptake and fatty acid oxidation .

- Gene Expression Modulation : PDADEE influences the expression of genes involved in inflammation and oxidative stress response, contributing to its protective effects on cells .

Antioxidant and Anti-inflammatory Effects

A study conducted on septic rats demonstrated that PDADEE significantly reduced markers of oxidative stress and inflammation, improving overall liver function. The compound's ability to regulate the nuclear factor-kappa B (NF-κB) signaling pathway was pivotal in this context .

Anticancer Activity

In vitro experiments revealed that PDADEE exhibited potent antiproliferative effects against various cancer cell lines. For instance, treatment with PDADEE led to a dose-dependent decrease in cell viability in colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Neuroprotection

Research involving rat cortical neurons showed that PDADEE effectively reduced cell death induced by glutamate toxicity. The compound's neuroprotective effects were attributed to its antioxidant properties and ability to modulate intracellular calcium levels .

Dosage Effects in Animal Models

The effects of PDADEE vary with dosage:

- Low to Moderate Doses : These doses have been associated with beneficial metabolic effects and reduced inflammation.

- High Doses : At elevated concentrations, adverse effects such as hepatotoxicity have been observed, indicating a need for careful dosage regulation to avoid toxicity .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Effect |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates NF-κB pathway |

| Anticancer | Induces apoptosis; inhibits cell proliferation in cancer cell lines |

| Neuroprotective | Protects neurons from excitotoxicity; modulates calcium levels |

| Metabolic Regulation | Activates AMPK; enhances glucose uptake and fatty acid oxidation |

特性

IUPAC Name |

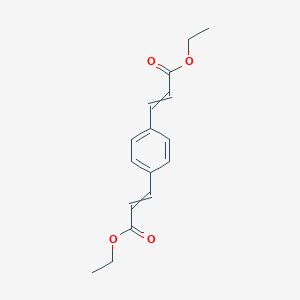

ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGWZBFQWUBYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038838 | |

| Record name | 1,4-Bis(2-ethoxycarbonylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-28-7 | |

| Record name | 1,1′-Diethyl 3,3′-(1,4-phenylene)bis[2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl p-benzenediacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2-ethoxycarbonylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,3'-(1,4-phenylene)bisacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the unique photophysical properties of diethyl p-phenylenediacrylate?

A: Diethyl p-phenylenediacrylate exhibits a phenomenon called excimer emission in concentrated solutions and in its crystalline state (specifically the B-type crystal structure according to Stevens’ classification) []. This means that when excited, the molecule can form a short-lived complex with a ground-state molecule, resulting in a characteristic emission spectrum. This property is not observed in its closely related analog, methyl 4-(β-methoxycarbonylvinyl)-α-cyanocinnamate, which only exhibits excimer emission in its B-type crystalline form [].

Q2: How can diethyl p-phenylenediacrylate be used to create selective materials?

A: Diethyl p-phenylenediacrylate can be photopolymerized in the presence of template molecules to create submicrometer particles with tailored molecular adsorption characteristics []. These particles, described as organic zeolites, demonstrate selective adsorption of alkane molecules based on size, mimicking the behavior of traditional zeolites []. This selectivity arises from the imprinting process, where the template molecule influences the polymer structure during polymerization.

Q3: What is the structural basis for the observed excimer formation in diethyl p-phenylenediacrylate?

A: Research suggests that the excimer formation in both diethyl p-phenylenediacrylate and its analog, methyl 4-(β-methoxycarbonylvinyl)-α-cyanocinnamate, likely arises from a stacked arrangement of the molecules within the excimer complex []. This stacked structure allows for favorable interactions between the excited state and ground state molecules, leading to the observed excimer emission.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。